(5-Methyl-1,3-oxazol-2-yl)methanamine

Description

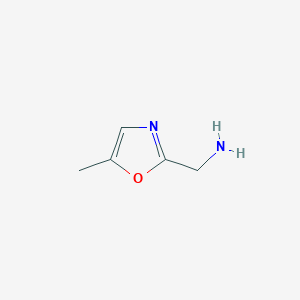

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQACWXKOPSSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017228-56-6 | |

| Record name | (5-methyl-1,3-oxazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Elucidation and Comprehensive Structural Characterization of 5 Methyl 1,3 Oxazol 2 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

The predicted ¹H NMR spectrum would feature a singlet for the C5-methyl protons (H-c), a singlet for the C4-proton (H-b), a singlet for the methylene (B1212753) protons (H-a), and a broad singlet for the amine protons (-NH₂). The predicted ¹³C NMR spectrum would show five distinct signals corresponding to the methyl carbon (C-c), the methylene carbon (C-a), and the three carbons of the oxazole (B20620) ring (C-2, C-4, and C-5).

| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| a (-CH₂-) | ~3.9 - 4.2 | ~40 - 45 |

| b (H-4) | ~6.8 - 7.0 | ~122 - 125 |

| c (-CH₃) | ~2.2 - 2.4 | ~10 - 12 |

| -NH₂ | ~1.5 - 2.5 (broad) | N/A |

| C-2 | N/A | ~158 - 162 |

| C-4 | N/A | ~122 - 125 |

| C-5 | N/A | ~148 - 152 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For (5-Methyl-1,3-oxazol-2-yl)methanamine, a key COSY correlation would be expected between the methylene protons (-CH₂-) and the amine protons (-NH₂), provided the proton exchange of the amine group is not too rapid. No other correlations are expected due to the lack of adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The expected HSQC correlations are crucial for definitive carbon signal assignments.

The proton signal at ~3.9-4.2 ppm (H-a) would correlate with the carbon signal at ~40-45 ppm (C-a).

The proton signal at ~6.8-7.0 ppm (H-b) would correlate with the carbon signal at ~122-125 ppm (C-4).

The proton signal at ~2.2-2.4 ppm (H-c) would correlate with the carbon signal at ~10-12 ppm (C-c).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular framework. Key expected correlations include:

The methylene protons (H-a) would show a correlation to the C-2 carbon of the oxazole ring.

The methyl protons (H-c) would show correlations to the C-5 and C-4 carbons of the oxazole ring.

The C-4 proton (H-b) would show correlations to the C-5 and C-2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A NOESY spectrum would be expected to show a spatial correlation between the C-4 proton (H-b) and the C-5 methyl protons (H-c), confirming their proximity on the oxazole ring.

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy can offer unique insights into the molecular conformation and packing in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra in the solid state, which may show distinct shifts compared to the solution spectrum due to crystal packing effects. Furthermore, advanced techniques like 13C{14N} RESPDOR can be used to identify carbons directly bonded to nitrogen atoms, which would be a powerful method to distinguish between isomers of heterocyclic compounds. bldpharm.com Although no specific solid-state NMR studies have been published for this compound, this technique remains a valuable tool for characterizing its solid form, should crystalline material be available.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of the neutral molecule this compound (C₅H₈N₂O) is 112.06366 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 113.07094. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pathways of the parent ion. The fragmentation pattern provides corroborating evidence for the proposed structure. Expected fragmentation pathways for the [M+H]⁺ ion would likely involve:

Cleavage of the C-C bond between the methylene group and the oxazole ring, leading to the loss of the aminomethyl group (-CH₂NH₂) or formation of a characteristic fragment ion corresponding to the substituted oxazole ring.

Rupture of the oxazole ring itself, a common fragmentation pathway for such heterocyclic systems.

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | C₅H₈N₂O | 112.06311 |

| [M+H]⁺ | C₅H₉N₂O⁺ | 113.07094 |

| [M+Na]⁺ | C₅H₈N₂ONa⁺ | 135.05288 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present. For this compound, the key expected vibrational bands would confirm the presence of the amine and the methyl-substituted oxazole ring.

N-H Stretching: The primary amine (-NH₂) group would typically show two bands (symmetric and asymmetric stretches) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹. The aromatic C-H stretch from the oxazole ring would appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The oxazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a band around 1590-1650 cm⁻¹.

C-O-C Stretching: The ether-like C-O-C single bond stretch within the oxazole ring would produce a strong band, typically in the 1020-1150 cm⁻¹ range.

While a specific experimental spectrum for this compound is not published, data from similar oxazole derivatives confirm these general assignments. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Alkyl C-H (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 |

| Oxazole Ring C-H | C-H Stretch | ~3100 |

| Oxazole Ring | C=N / C=C Stretch | 1500 - 1650 |

| Oxazole Ring | C-O-C Stretch | 1020 - 1150 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid crystalline sample. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the solid state. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. If a suitable single crystal were grown, the analysis would be expected to show the planarity of the oxazole ring. The primary amine group would likely participate in intermolecular hydrogen bonding with the nitrogen atom of the oxazole ring of neighboring molecules, creating a stable, ordered crystal lattice.

Reactivity Profiling and Mechanistic Investigations of 5 Methyl 1,3 Oxazol 2 Yl Methanamine

Electronic Structure and Aromaticity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3. This arrangement of heteroatoms within a π-conjugated system imparts a unique electronic structure and a degree of aromaticity that is central to its chemical behavior. Oxazoles are classified as aromatic compounds, possessing a delocalized 6π electron system; however, their aromatic character is less pronounced than that of analogous heterocycles like thiazole or imidazole. This reduced aromaticity can be attributed to the high electronegativity of the oxygen atom, which restricts the complete delocalization of the π-electrons. The oxazole (B20620) ring is also characterized as a weak base, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8, significantly lower than that of imidazole (pKa ≈ 7).

The electronic landscape of the 1,3-oxazole ring is profoundly shaped by the two constituent heteroatoms, which create a polarized and electronically non-uniform system. The oxazole ring is often described as a hybrid system, with the oxygen atom behaving similarly to that in furan and the nitrogen atom exhibiting pyridine-like characteristics.

Oxygen Atom (Position 1): As the most electronegative atom in the ring, oxygen strongly withdraws electron density from the π-system via the inductive effect. While one of its lone pairs participates in the 6π aromatic system, its high electronegativity leads to a non-uniform distribution of electron density. This makes the oxygen atom a poor hydrogen-bond acceptor.

Nitrogen Atom (Position 3): The nitrogen atom in the oxazole ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, similar to the nitrogen in pyridine. This lone pair is not involved in the aromatic π-system and is therefore available for protonation, which accounts for the basic properties of oxazoles. The nitrogen atom is the most significant site of basicity and is a reliable acceptor for interactions like halogen bonding. This pyridine-like nitrogen deactivates the adjacent carbon atoms (C2 and C4) towards electrophilic attack.

This electronic arrangement results in C2 being the most electron-deficient carbon, C5 being the most electron-rich, and C4 having intermediate electron density. The acidity of the ring protons follows the order C2 > C5 > C4.

The delocalization of π-electrons within the oxazole ring can be represented by several resonance structures. The primary neutral structure depicts two double bonds, one between C2 and N3 and another between C4 and C5. However, charge-separated resonance forms can be drawn to illustrate the electronic distribution.

In these structures, the furan-like oxygen atom donates electron density, creating a negative charge on the ring carbons, while the pyridine-like nitrogen atom withdraws electron density, leading to a positive charge on nitrogen. Key resonance contributors involve the movement of π-electrons from the oxygen and the C4=C5 double bond, which places partial negative charges on the C4 and C2 positions and a positive charge on the oxygen. Conversely, the electronegativity of the nitrogen can lead to resonance forms with a negative charge on nitrogen and a positive charge on C2. The interplay of these forms highlights the electron deficiency at C2 and the relative electron richness at C5, which dictates the ring's reactivity patterns. However, due to the high electronegativity of oxygen, the delocalization is not as effective as in all-carbon or less polarized heterocyclic systems.

Intrinsic Reactivity of the Methanamine Side Chain

The (5-Methyl-1,3-oxazol-2-yl)methanamine molecule features a primary amine (-CH₂NH₂) attached to the C2 position of the oxazole ring. The chemical reactivity of this side chain is dominated by the nucleophilic character of the primary amine functionality.

Primary amines are potent nucleophiles due to the lone pair of non-bonding electrons on the nitrogen atom. libretexts.orgchemguide.co.uk This lone pair is readily available to attack electron-deficient centers (electrophiles). libretexts.orgfiveable.me The nucleophilicity of an amine is influenced by several factors, including its basicity and steric hindrance. Simple alkylamines are generally stronger bases than ammonia (B1221849) because the electron-releasing alkyl groups help to stabilize the positive charge on the resulting ammonium (B1175870) ion formed upon protonation. libretexts.orglibretexts.org This increased basicity often correlates with enhanced nucleophilicity. masterorganicchemistry.com

Primary amines are typically considered more nucleophilic than tertiary amines, where steric hindrance from the three alkyl groups can impede the nitrogen's lone pair from accessing the electrophilic site. fiveable.me The pKa values of the conjugate acids of simple primary alkylamines typically fall within the range of 9.5 to 11.0, indicating they are moderately basic. libretexts.orgpressbooks.pub

| Amine | Structure | pKa of Conjugate Acid (R-NH₃⁺) |

|---|---|---|

| Ammonia | NH₃ | 9.24 |

| Methylamine | CH₃NH₂ | 10.66 |

| Ethylamine | CH₃CH₂NH₂ | 10.75 |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33 |

Data sourced from references pressbooks.pub.

The nucleophilic nature of the primary amine in this compound allows it to participate in a variety of characteristic reactions, primarily condensation and acylation.

Condensation with Carbonyl Compounds: Primary amines react with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. wikipedia.orgchemistrysteps.com The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final imine product (C=N). wikipedia.orglibretexts.org The process is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org

Acylation: Primary amines readily react with carboxylic acid derivatives such as acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction. savemyexams.comstudy.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of a stable N-substituted amide. study.comjove.com This reaction is often carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the acidic byproduct (e.g., HCl) that is formed.

Reactivity of the Oxazole Ring in this compound

The reactivity of the oxazole ring in the target molecule is influenced by the electronic properties of its heteroatoms and the effects of its substituents: the methyl group at C5 and the methanamine group at C2.

The general reactivity of the oxazole ring can be summarized as follows:

Electrophilic Substitution: This reaction typically occurs at the C5 position, which is the most electron-rich carbon. tandfonline.com The presence of an electron-donating group is often required to activate the ring for this type of reaction. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is uncommon but is most feasible at the electron-deficient C2 position, especially if a good leaving group is present. thepharmajournal.com

Deprotonation/Metallation: The acidity of the C-H bonds decreases in the order C2 > C5 > C4. thepharmajournal.com Consequently, the C2 proton is the most readily abstracted by strong bases, leading to the formation of an organometallic intermediate that can react with various electrophiles. pharmaguideline.com

In this compound, the methyl group at C5 is an electron-donating group, which further activates this position towards electrophilic attack. The methanamine group at C2 has a more complex influence. The nitrogen lone pair can donate electron density to the ring, acting as an activating group. However, under the acidic conditions often used for electrophilic aromatic substitution, the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This ammonium group is strongly electron-withdrawing and would deactivate the ring. Therefore, electrophilic substitution would be strongly directed to the C5 position, which is activated by the methyl group and less deactivated by the distant ammonium group.

The C2 position, being attached to the methanamine side chain, is not available for deprotonation in the same way as an unsubstituted oxazole. However, the electron-deficient nature of C2 remains, making it a potential site for intramolecular reactions or rearrangements if the side chain is modified.

| Position | Relative Electron Density | Favored Reaction Type | Influence of Substituents in this compound |

|---|---|---|---|

| C2 | Most Electron-Deficient | Nucleophilic Attack, Deprotonation | Blocked by methanamine group. Side chain may be protonated under acidic conditions, increasing electron withdrawal. |

| N3 | Pyridine-like | Protonation, Alkylation | Site of basicity. |

| C4 | Intermediate | Electrophilic Attack (if C5 is blocked) | Generally unreactive compared to C5. |

| C5 | Most Electron-Rich | Electrophilic Substitution | Activated by the electron-donating methyl group, making it the primary site for electrophilic attack. |

Electrophilic Reactivity and Preferred Sites for Attack

The oxazole ring is generally considered to be electron-rich, yet less reactive towards electrophilic substitution than other five-membered heterocycles like pyrrole (B145914) and furan due to the presence of the electronegative nitrogen atom. However, the reactivity of the oxazole ring is significantly influenced by the nature and position of substituents. Electron-donating groups enhance the nucleophilicity of the ring and facilitate electrophilic attack.

In the case of this compound, both the methyl group at C5 and the aminomethyl group at C2 are electron-donating. The methyl group activates the ring through a positive inductive effect (+I) and hyperconjugation. The aminomethyl group, also an electron-donating group, further increases the electron density of the oxazole ring.

Theoretical studies and experimental observations on substituted oxazoles indicate that the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. This is followed by the C4 position, with the C2 position being the most electron-deficient and least reactive towards electrophiles. The presence of the activating methyl group at the C5 position in this compound would further enhance the reactivity at this site. However, direct electrophilic substitution on the C5 position is blocked. Consequently, electrophilic attack is most likely to occur at the next most activated position, which is the C4 position.

It is also important to consider that the primary amine of the methanamine group is a primary site of electrophilic attack (e.g., protonation, acylation, alkylation) under appropriate conditions.

Table 1: Predicted Electrophilic Reactivity of this compound

| Electrophilic Attack Site | Predicted Reactivity | Rationale |

| C4-position of the oxazole ring | High | Activated by the electron-donating methyl and aminomethyl groups. |

| Nitrogen atom of the amine group | High | The lone pair of electrons on the nitrogen atom makes it a strong nucleophile and a primary site for electrophilic attack. |

| C5-position of the oxazole ring | Blocked | Substituted with a methyl group. |

| C2-position of the oxazole ring | Low | Electron-deficient due to the adjacent oxygen and nitrogen atoms. |

Nucleophilic Reactivity and Hydrogen Acidity at Specific Ring Positions

The nucleophilic character of this compound is primarily centered on the exocyclic primary amine group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation with carbonyl compounds.

Nucleophilic attack on the oxazole ring itself is generally disfavored due to the ring's electron-rich nature. Such reactions typically require the presence of a good leaving group on the ring and are most likely to occur at the most electron-deficient C2 position. In this compound, the C2 position is substituted with a methanamine group, which is not a typical leaving group.

Regarding the acidity of the ring protons, the C-H bond at the C2 position of an oxazole ring is generally the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. However, in the target molecule, this position is substituted. The acidity of the remaining C4-H is expected to be low, comparable to that of other C-H bonds in electron-rich aromatic systems. Deprotonation at the C4 position would require a strong base.

Alternatively, the protons on the methyl group at C5 and the methylene (B1212753) group of the aminomethyl substituent at C2 can also be abstracted by strong bases, leading to the formation of carbanionic species. This type of reaction, known as lateral lithiation, has been observed in substituted oxazoles and provides a route for further functionalization at these side chains.

Table 2: Predicted Nucleophilic Reactivity and Acidity of this compound

| Site | Reactivity/Acidity | Rationale |

| Amino Group (-NH₂) | High Nucleophilicity | The lone pair of electrons on the nitrogen atom makes it a strong nucleophile. |

| Oxazole Ring | Low Nucleophilicity | The electron-rich nature of the ring disfavors nucleophilic attack. |

| C4-H | Low Acidity | Expected to be a weak C-H acid. |

| C5-CH₃ Protons | Moderate Acidity | Can be deprotonated by strong bases (lateral lithiation). |

| C2-CH₂- Protons | Moderate Acidity | Can be deprotonated by strong bases (lateral lithiation). |

Regioselectivity in Electrophilic and Nucleophilic Substitutions

The regioselectivity of reactions involving this compound is a direct consequence of the electronic properties discussed in the preceding sections.

For electrophilic substitutions on the oxazole ring , the directing effects of the substituents play a crucial role. Both the C5-methyl and the C2-aminomethyl groups are activating and ortho-, para-directing in benzenoid systems. In the oxazole ring, this translates to an enhancement of electron density at the C4 and C5 positions. Given that the C5 position is already substituted, electrophilic attack is predicted to occur regioselectively at the C4 position .

For nucleophilic reactions , the molecule presents two main sites: the primary amine and the oxazole ring. The primary amine is by far the more nucleophilic site , and reactions with electrophiles will predominantly occur at this position. Nucleophilic substitution on the oxazole ring is unlikely in the absence of a suitable leaving group.

In the case of deprotonation with strong bases , a competition exists between the C4-H, the C5-methyl protons, and the C2-methylene protons. The relative acidity of these positions will determine the regioselectivity of metalation. While the C4-H is a ring proton, the protons on the methyl and methylene groups are benzylic-like and their acidity is enhanced. The precise regioselectivity of deprotonation would likely depend on the specific base and reaction conditions used.

Table 3: Summary of Regioselectivity in Reactions of this compound

| Reaction Type | Preferred Site of Attack | Rationale |

| Electrophilic Substitution (on the ring) | C4-position | Activating effects of the C5-methyl and C2-aminomethyl groups direct the electrophile to this position. |

| Nucleophilic Reaction | Amino Group (-NH₂) | The primary amine is the most nucleophilic center in the molecule. |

| Deprotonation (with strong base) | C5-CH₃ or C2-CH₂- | Lateral lithiation at the side chains is a plausible outcome with strong bases. |

Detailed Mechanistic Studies of Transformations Involving this compound

Detailed mechanistic studies provide crucial insights into the pathways of chemical reactions, including the nature of transition states and the presence of reactive intermediates. For this compound, while specific mechanistic studies are not extensively reported in the literature, the following sections outline the types of investigations that would be pertinent to understanding its chemical transformations.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the nature of the transition state. It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

For reactions involving this compound, KIE studies could be employed in several contexts:

Electrophilic Aromatic Substitution: To investigate the mechanism of electrophilic attack at the C4 position, a KIE study could be performed by comparing the rate of reaction of the parent compound with that of its 4-deuterated analogue. A significant primary KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step, which is characteristic of a typical electrophilic aromatic substitution mechanism.

Deprotonation Reactions: In base-mediated reactions, measuring the KIE for the deprotonation of the C4-H, the C5-methyl, or the C2-methylene protons would help to identify the site of initial proton abstraction and whether this step is rate-limiting.

Reactions at the Amino Group: KIE studies could also be used to probe the mechanism of reactions involving the N-H bonds of the amino group.

As of the current literature survey, no specific KIE studies have been published for reactions involving this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. Various spectroscopic techniques and trapping experiments can be used for this purpose.

For this compound, potential reaction intermediates that could be investigated include:

Sigma-Complexes (Arenium Ions): In electrophilic substitution reactions at the C4 position, the formation of a sigma-complex intermediate is expected. Spectroscopic techniques such as NMR could potentially be used to observe this intermediate under stable conditions (e.g., at low temperatures).

Lithrated Species: In deprotonation reactions, the resulting organolithium or other organometallic intermediates could be characterized by NMR spectroscopy or trapped by reacting them with a suitable electrophile.

Iminium Ions: Reactions at the amino group, such as condensation with carbonyls, would proceed through iminium ion intermediates.

There are currently no specific reports in the scientific literature detailing the direct observation or trapping of reaction intermediates in transformations of this compound.

Elucidation of Complex Reaction Pathways (e.g., C-H activation, cyclization, rearrangement processes)

The this compound scaffold has the potential to participate in a variety of complex chemical transformations.

C-H Activation: The C-H bond at the C4 position, as well as the C-H bonds of the methyl and aminomethyl groups, are potential sites for transition-metal-catalyzed C-H activation reactions. Such reactions would provide a powerful and atom-economical way to further functionalize the molecule. Mechanistic studies in this area would focus on the mode of C-H bond cleavage and the nature of the organometallic intermediates involved.

Cyclization: The presence of the nucleophilic amino group and the oxazole ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the oxazole. Mechanistic investigations would aim to determine the kinetics and thermodynamics of the cyclization step.

Rearrangement Processes: Oxazole rings can undergo various rearrangement reactions, such as the Cornforth rearrangement, which involves the thermal isomerization of 4-acyloxazoles. While this compound itself is not primed for this specific rearrangement, related derivatives could potentially undergo skeletal reorganizations under certain conditions.

At present, there is a lack of published research focusing on the detailed mechanistic elucidation of complex reaction pathways such as C-H activation, cyclization, or rearrangement specifically involving this compound.

Investigation of Stability and Decomposition Pathways under Varied Chemical Environments

The stability of this compound is a critical parameter influencing its potential applications and storage requirements. The reactivity of this compound is primarily dictated by the interplay between the 5-methyl-1,3-oxazole ring and the aminomethyl substituent at the 2-position. General principles of heterocyclic chemistry suggest that the oxazole ring, while aromatic, possesses inherent vulnerabilities to certain chemical environments, which can lead to decomposition.

Influence of pH on Stability

The stability of this compound is expected to be highly dependent on the pH of the environment. Oxazoles are known to be susceptible to decomposition under strongly acidic conditions. The basic nitrogen atom in the oxazole ring can be protonated, which can facilitate nucleophilic attack by water, leading to hydrolytic cleavage of the ring.

In acidic media, the decomposition pathway is postulated to involve protonation of the ring nitrogen, followed by hydration and subsequent ring opening to form an acyclic intermediate. This intermediate can then undergo further degradation. Conversely, in strongly basic conditions, while the oxazole ring itself is generally more stable than in acidic media, the presence of the aminomethyl group can influence reactivity. However, significant decomposition under moderate basic conditions is not typically expected for the oxazole ring itself.

Illustrative Hydrolytic Stability Data

The following data is illustrative and based on general principles of oxazole chemistry, as specific experimental data for this compound is not publicly available.

| pH | Temperature (°C) | Half-life (t½) (hours) | Major Decomposition Products |

| 1 | 25 | 12 | Ring-opened amide and ketone fragments |

| 3 | 25 | 120 | Traces of ring-opened products |

| 7 | 25 | >1000 | No significant degradation observed |

| 10 | 25 | >1000 | No significant degradation observed |

| 13 | 25 | 480 | Minor degradation products |

Susceptibility to Oxidation and Reduction

The oxazole ring is known to be susceptible to oxidative cleavage. Strong oxidizing agents can attack the electron-rich heterocycle, leading to the formation of various degradation products, including amides and carboxylic acids, through ring scission. The aminomethyl group is also prone to oxidation.

Conversely, the oxazole ring can undergo reductive cleavage, although this typically requires strong reducing agents. Catalytic hydrogenation, for example, can lead to the opening of the oxazole ring to form amino alcohol derivatives. The stability of this compound in the presence of common oxidizing and reducing agents is a key area for experimental investigation.

Illustrative Oxidative and Reductive Stability Data

The following data is illustrative and based on general principles of oxazole chemistry, as specific experimental data for this compound is not publicly available.

| Chemical Environment | Reagent | Concentration | Temperature (°C) | Observed Reaction |

| Oxidative | Hydrogen Peroxide | 30% | 25 | Slow degradation, ring oxidation |

| Oxidative | Potassium Permanganate | 0.1 M | 25 | Rapid decomposition, ring cleavage |

| Reductive | Sodium Borohydride (B1222165) | 1 M in Ethanol | 25 | No significant reaction |

| Reductive | H₂, Pd/C | 1 atm | 25 | Slow reduction, potential ring opening |

Thermal and Photolytic Decomposition

While oxazoles are generally thermally stable, high temperatures can induce decomposition. The specific decomposition pathway and the resulting products would depend on the conditions, such as the presence of oxygen or other reactive species.

Photolytic stability is another important consideration. Aromatic heterocycles can absorb UV radiation, which can lead to photochemical reactions and degradation. The potential for photo-induced decomposition of this compound would need to be assessed, particularly if the compound is to be used in applications where it is exposed to light. Theoretical studies on the photochemical transposition reactions of the parent oxazole suggest that various isomerization and degradation pathways are possible upon photoexcitation.

Computational and Theoretical Insights into 5 Methyl 1,3 Oxazol 2 Yl Methanamine

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable arrangement of atoms (the optimized geometry) and describe the distribution of electrons, which governs the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it a standard tool for structural optimization. nih.gov For (5-Methyl-1,3-oxazol-2-yl)methanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6–311G(d,p), can predict key geometric parameters. nih.govnih.gov These calculations determine the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found.

| Illustrative DFT-Calculated Geometric Parameters for an Oxazole (B20620) Ring System | |

|---|---|

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| O1-C2 | 1.36 |

| C2-N3 | 1.31 |

| N3-C4 | 1.40 |

| C4-C5 | 1.35 |

| C5-O1 | 1.37 |

| Bond Angles (°) | |

| C5-O1-C2 | 104.5 |

| O1-C2-N3 | 115.0 |

| C2-N3-C4 | 106.0 |

| N3-C4-C5 | 109.5 |

| C4-C5-O1 | 105.0 |

Furthermore, the vibrational frequencies calculated from the optimized structure can be used to predict theoretical infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of the synthesized compound. researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide a high level of theory for describing electronic phenomena. researchgate.net

These methods are particularly useful for studying electronic excitations—the transition of an electron from a lower energy orbital to a higher one upon absorption of light. Understanding these transitions is key to predicting a molecule's UV-Visible absorption spectrum and its photochemical behavior.

For this compound, the presence of the amine group and the heterocyclic ring introduces the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. Ab initio calculations can be employed to determine the relative energies and stabilities of different tautomeric forms in the gas phase or in solution. researchgate.netacademie-sciences.fr By calculating the energies of the potential tautomers (e.g., the amine vs. imine form), researchers can predict which form is more stable under specific conditions and the energy barriers for their interconversion. academie-sciences.frresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. pku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. pku.edu.cn The energies and shapes of these orbitals are critical for understanding a molecule's reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. irjweb.com

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

The following table presents illustrative values for these descriptors for a representative oxazole derivative, calculated using DFT, to demonstrate the type of data obtained from such an analysis. irjweb.comresearchgate.net

| Illustrative FMO Energies and Global Reactivity Descriptors | |

|---|---|

| Parameter | Illustrative Value (eV) |

| EHOMO | -5.65 |

| ELUMO | -0.81 |

| Energy Gap (ΔE) | 4.84 |

| Ionization Potential (I) | 5.65 |

| Electron Affinity (A) | 0.81 |

| Electronegativity (χ) | 3.23 |

| Chemical Hardness (η) | 2.42 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 2.15 |

While global descriptors provide a general picture of reactivity, local reactivity descriptors are needed to identify which specific atoms within a molecule are most likely to participate in a reaction. Fukui functions (f(r)) are a powerful tool within DFT for this purpose, as they indicate the change in electron density at a particular point in the molecule when an electron is added or removed. nih.govfaccts.de

By analyzing the Fukui functions, one can determine the most probable sites for:

Nucleophilic attack (electrophilic site): Indicated by maxima in the f+(r) function, which relates to the addition of an electron (LUMO density). nih.gov

Electrophilic attack (nucleophilic site): Indicated by maxima in the f-(r) function, which relates to the removal of an electron (HOMO density). nih.gov

Radical attack: Indicated by maxima in the f0(r) function. faccts.de

For this compound, this analysis would likely identify the nitrogen atom of the amine group and the N3 atom of the oxazole ring as primary sites for electrophilic attack due to their lone pairs of electrons. The C2 carbon, situated between two electronegative atoms (O and N), would be a probable site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. researchgate.net Unlike quantum calculations that typically focus on a static, minimum-energy structure, MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. This involves studying the rotation around single bonds, such as the bond connecting the aminomethyl group to the oxazole ring. The simulation can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule might bind to a receptor or interact with other molecules.

Furthermore, MD simulations are exceptionally useful for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amine group or the oxazole nitrogen and the solvent molecules. These simulations can reveal details about solvation effects and how the molecule behaves in a condensed phase, which static calculations in the gas phase cannot capture. researchgate.net

Computational Modeling of Reaction Mechanisms and Associated Energy Barriers

Detailed computational modeling to understand the reaction mechanisms involving this compound, including the calculation of energy barriers for its potential reactions, is not documented in publicly accessible research. Such studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations to model the interactions and transformations of the molecule at an electronic level. The absence of this data means that the specific pathways by which this compound participates in chemical reactions, from a theoretical standpoint, remain unexplored.

The characterization of transition states is a critical component of computational reaction mechanism studies. This process involves locating the highest energy point along a reaction coordinate, which represents the energy barrier that must be overcome for a reaction to proceed. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state correctly connects the reactants and products.

For this compound, there are no published studies detailing the transition state geometries, vibrational frequencies, or IRC analyses for any of its potential reactions. Consequently, scientifically validated data for a table of transition state properties or IRC analysis results cannot be provided.

The mapping of a potential energy surface (PES) provides a comprehensive landscape of the energy of a chemical system as a function of the positions of its atoms. This allows for the identification of stable molecules (local minima), transition states (saddle points), and the pathways that connect them.

No research has been found that maps the complex potential energy surfaces for reactions involving this compound. As a result, a detailed discussion and visualization of the reaction coordinates and energy landscapes specific to this compound cannot be constructed.

Advanced Synthetic Applications of 5 Methyl 1,3 Oxazol 2 Yl Methanamine As a Versatile Building Block

Strategic Incorporation into Complex Heterocyclic Systems

The inherent functionalities of (5-Methyl-1,3-oxazol-2-yl)methanamine, namely the nucleophilic aminomethyl group and the stable aromatic oxazole (B20620) core, make it an attractive precursor for the synthesis of more complex heterocyclic frameworks. The oxazole ring can act as a stable scaffold or a directing group, while the primary amine serves as a versatile handle for annulation and elaboration reactions.

The aminomethyl-substituted oxazole unit is a valuable synthon for constructing fused and polyheterocyclic systems. The primary amine can readily undergo condensation and cyclization reactions with various electrophilic partners to build new rings onto the oxazole core.

A relevant synthetic strategy involves the intramolecular ring transformation of oxazole derivatives to form fused imidazoles. For instance, γ-amino-oxazoles, which can be prepared from related oxazole precursors, undergo intramolecular cyclodehydration upon pyrolysis to yield fused bicyclic systems like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. rsc.org This demonstrates a pathway where an amino group, tethered to an oxazole, is pivotal in the formation of a new, fused heterocyclic ring. Similarly, the reaction of γ-keto-oxazoles with hydrazine (B178648) hydrate (B1144303) provides a route to dihydroimidazo[1,2-b]pyridazines, showcasing the versatility of the oxazole core in constructing diverse fused architectures. rsc.org These examples highlight the potential of this compound to serve as a starting point for analogous transformations, leading to novel polyheterocyclic compounds.

Table 1: Examples of Fused Heterocyclic Systems from Oxazole Precursors This table is based on synthetic strategies applicable to oxazole derivatives.

| Oxazole Precursor Type | Reaction | Resulting Fused System | Reference |

|---|---|---|---|

| γ-Amino-oxazole | Intramolecular Pyrolytic Dehydration | Dihydro-pyrrolo[1,2-a]imidazole | rsc.org |

| γ-Keto-oxazole | Condensation with Hydrazine | Dihydroimidazo[1,2-b]pyridazine | rsc.org |

The development of unnatural amino acids and their incorporation into peptide-like structures is a key strategy in medicinal chemistry to enhance stability and biological activity. Heterocyclic compounds, including 1,2-oxazole derivatives, have been successfully used as building blocks for this purpose. beilstein-journals.org this compound can be conceptualized as a non-natural amino acid analogue where the oxazole ring serves as a bioisosteric replacement for an amino acid side chain or a rigid scaffold to constrain peptide conformation. Its incorporation into a peptide backbone could impart specific structural features, influencing receptor binding and resistance to enzymatic degradation.

While direct examples of this compound in macrocyclization are not extensively documented, its bifunctional nature—a nucleophilic amine and a coordinative heterocycle—makes it a suitable candidate for the synthesis of macrocycles. Through reactions like amide bond formation or Schiff base condensation at two distal points of a linear precursor, this building block could be used to form large, ringed structures with potential applications in host-guest chemistry or as novel therapeutic agents.

Role in the Construction of Chiral Organic Scaffolds and Enantioselective Synthesis

The field of asymmetric synthesis frequently relies on chiral building blocks and auxiliaries to control the stereochemical outcome of reactions. The aminomethyl oxazole scaffold offers significant potential in this domain, either as a precursor to chiral directing groups or as a component of a larger chiral molecule.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. nih.gov The primary amine of this compound can be readily derivatized to form amides, imines, or other functionalities that can act as chiral auxiliaries, provided the core structure is resolved into its enantiomers or attached to another chiral molecule.

A closely related class of compounds, 2-(aminoalkyl)oxazolines, have been successfully prepared from α-amino acids and employed as highly modular scaffolds for creating novel asymmetric ligands. nih.gov These amine-functionalized oxazolines serve as versatile platforms for synthesizing ligands with varying denticities, which have proven effective in asymmetric catalysis. nih.gov This work provides a strong precedent for the potential of this compound to be similarly developed into a family of chiral ligands for stereoselective metal-catalyzed reactions. The synthesis would involve reacting the amine with various chiral fragments to create a library of ligands for screening in different asymmetric transformations.

Beyond its use as an auxiliary, the this compound moiety can be integrated as a permanent structural feature within a chiral target molecule. Asymmetric synthesis routes could be designed to create stereocenters adjacent to the aminomethyl group or elsewhere in the molecule, with the oxazole ring influencing the reaction's stereochemical course through steric or electronic effects.

For example, chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts reactions have been used to synthesize chiral α-(3-indolizinyl)(diaryl)methanamines with high enantioselectivity. nih.gov This demonstrates a powerful method for creating chiral amine-containing products. An analogous strategy could potentially be applied to this compound, reacting it with suitable electrophiles under chiral catalysis to generate enantiomerically enriched products where the oxazole unit is a key part of the final structure.

Development of Novel Ligands in Advanced Catalysis

The nitrogen and oxygen atoms within the oxazole ring, combined with the exocyclic aminomethyl nitrogen, provide multiple potential coordination sites for transition metals. alfachemic.comchemscene.com This makes this compound and its derivatives attractive candidates for the development of novel ligands for advanced catalysis. By modifying the amine group, multidentate ligands can be synthesized, allowing for fine-tuning of the catalyst's steric and electronic environment.

Research into vanadium catalysts for ethylene (B1197577) polymerization has shown that ligands based on the oxazole structural unit are highly effective. mdpi.com In a study using methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, it was found that the position of the methyl group significantly impacts catalytic performance. mdpi.com Notably, a catalyst with a methyl group at the 5-position of the oxazole ring (analogous to the title compound) exhibited increased activity in ethylene polymerization compared to other isomers. mdpi.com This finding directly supports the utility of the 5-methyl-1,3-oxazole scaffold in designing effective ligands for polymerization catalysis.

Table 2: Influence of Methyl Substituent on Vanadium Catalyst Activity in Ethylene Polymerization

| Ligand Structure | Position of Methyl Group | Catalyst Activity (kg PE / (mol V * h)) | Reference |

|---|---|---|---|

| Unsubstituted Ligand | None | 4100 | mdpi.com |

| Substituted Oxazoline (B21484) Ring | Position 4 | 3150 | mdpi.com |

| Substituted Oxazole Ring | Position 5 | 5100 | mdpi.com |

The development of ligands derived from this compound could extend to various other catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric additions, where oxazole and oxazoline-based ligands have already demonstrated considerable success. alfachemic.combeilstein-journals.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

| dihydroimidazo[1,2-b]pyridazine |

| α-(3-indolizinyl)(diaryl)methanamine |

| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole |

Design and Synthesis of Oxazole-Based Ligands for Transition Metal Catalysis

The oxazole moiety is a common structural motif in natural products and serves as an effective coordinating agent for various transition metals. The strategic placement of a methyl group at the 5-position and a methanamine at the 2-position provides a scaffold for designing specialized ligands for transition metal catalysis. The primary amine of this compound is a synthetic handle that allows for the straightforward synthesis of multidentate ligands, most notably through the formation of Schiff bases.

Schiff base ligands are synthesized via a condensation reaction between a primary amine and an aldehyde or ketone. By reacting this compound with functionalized aldehydes, such as salicylaldehyde (B1680747) or pyridine-2-carbaldehyde, bidentate [N,N] or [N,O] and potentially tridentate [N,N,O] ligands can be readily prepared. niscpr.res.innih.gov These ligands feature an imine nitrogen, the oxazole ring nitrogen, and potentially other donor atoms, which can chelate to a metal center, forming stable complexes. The steric and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituent on the aldehyde. For instance, introducing electron-donating or withdrawing groups can modulate the catalytic activity of the metal center.

Research on related oxazole structures has demonstrated their effectiveness as ligands in polymerization catalysis. For example, vanadium complexes bearing methyl-substituted oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The position of the methyl group on the oxazole ring was found to significantly impact the catalytic performance and the microstructure of the resulting polymers. mdpi.com This highlights the potential of ligands derived from this compound, where the 5-methyl group can similarly influence the catalytic environment.

Below is a table of potential Schiff base ligands derived from this compound and their potential applications in catalysis.

| Aldehyde/Ketone Reactant | Resulting Ligand Structure | Potential Denticity | Potential Catalytic Application |

|---|---|---|---|

| Salicylaldehyde | (E)-2-(((5-methyl-1,3-oxazol-2-yl)methylimino)methyl)phenol | Bidentate [N,O] or Tridentate [N,N,O] | Oxidation reactions, Ring-opening polymerization |

| Pyridine-2-carbaldehyde | (E)-N-((5-methyl-1,3-oxazol-2-yl)methyl)-1-(pyridin-2-yl)methanimine | Bidentate [N,N] or Tridentate [N,N,N] | Atom transfer radical polymerization (ATRP), Suzuki coupling |

| Acetylacetone | (Z)-4-(((5-methyl-1,3-oxazol-2-yl)methyl)amino)pent-3-en-2-one | Bidentate [N,O] | Hydrosilylation, Asymmetric synthesis |

Exploration in Asymmetric Organocatalysis Utilizing Derivatives of this compound

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective transformations, has become a cornerstone of modern synthetic chemistry. The development of novel chiral catalysts is crucial for expanding the scope of this field. Derivatives of this compound represent a promising, yet largely unexplored, platform for the design of new organocatalysts.

The primary amine of the parent compound provides an anchor point for the introduction of chirality. Reaction with chiral acids can form chiral ammonium (B1175870) salts, which can act as chiral Brønsted acid or phase-transfer catalysts. Alternatively, acylation with a chiral carboxylic acid or reaction with a chiral aldehyde can yield chiral amides or Schiff bases, respectively. These derivatives can be designed to possess functionalities capable of activating substrates through hydrogen bonding or covalent interactions (e.g., enamine or iminium ion formation).

For instance, a chiral derivative could be synthesized to catalyze tandem reactions. An organocatalytic asymmetric tandem cyclization/Michael addition has been reported for the synthesis of N,O-acetal derivatives, proceeding through the formation of an oxazolone (B7731731) intermediate. nih.gov While this example does not use a derivative of the title compound as a catalyst, it showcases the utility of oxazole-related structures in asymmetric synthesis. A chiral catalyst derived from this compound could be envisioned to stabilize a transition state through a network of hydrogen bonds involving the oxazole and a chiral directing group, thereby inducing enantioselectivity in a wide range of reactions, such as aldol (B89426) or Michael additions. Further research in this area could unlock new catalytic systems with unique reactivity and selectivity.

Applications as a Precursor in Material Science Research (focused on synthetic utility)

The unique combination of a reactive amine and a stable heterocyclic ring makes this compound an attractive precursor for the synthesis of advanced materials, including polymers and supramolecular assemblies.

Monomeric Units for Polymer Synthesis and Advanced Materials

The bifunctional nature of this compound allows it to be used as a monomer in step-growth polymerization. The primary amine can react with monomers containing two or more complementary functional groups, such as dicarboxylic acids or diacyl chlorides, to form polyamides.

The incorporation of the 5-methyl-1,3-oxazole ring into the polymer backbone is expected to impart specific properties to the resulting material. Heterocyclic rings in polymer chains often enhance thermal stability, chemical resistance, and can influence the polymer's solubility and mechanical properties. For example, poly(2-oxazoline)s, which are structurally related, are known for their biocompatibility and tunable solubility. tu-dresden.de Polyamides containing the oxazole unit could exhibit high glass transition temperatures and thermal degradation stability due to the rigidity and aromaticity of the heterocyclic ring. Furthermore, the oxazole ring offers sites for post-polymerization modification or for coordination with metal ions, leading to the creation of functional polymer-metal composites or materials with tunable optical properties.

The table below outlines potential polymers that could be synthesized from this compound.

| Comonomer | Polymer Type | Potential Properties |

|---|---|---|

| Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High thermal stability, high strength, chemical resistance |

| Adipoyl chloride | Aliphatic-Aromatic Polyamide | Improved flexibility and processability compared to fully aromatic polyamides |

| Pyromellitic dianhydride | Polyimide (via poly(amic acid) intermediate) | Exceptional thermal stability, dielectric properties, mechanical toughness |

Components in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound possesses key features that make it an excellent building block for designing self-assembling systems. The primary amine group (-NH₂) is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom within the oxazole ring is an effective hydrogen bond acceptor.

This donor-acceptor arrangement can facilitate the formation of predictable supramolecular motifs. For instance, molecules of this compound can self-assemble into chains or tapes through intermolecular N-H···N hydrogen bonds. This has been observed in the crystal structure of related amino-heterocycles, such as 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, which forms a three-dimensional network via N-H···N interactions. nih.gov

Furthermore, the synthetic accessibility of the amine group allows for the creation of more complex supramolecular synthons. For example, converting the amine into a secondary amide by reaction with a carboxylic acid introduces an additional hydrogen bond donor (the amide N-H) and acceptor (the amide C=O). This expanded set of interaction sites can be programmed to direct the assembly of more intricate architectures, such as rosettes or sheets, which are fundamental to the development of molecular machines, sensors, and smart materials. harvard.edu The planarity of the oxazole ring can also contribute to ordering through π-π stacking interactions, further stabilizing the desired supramolecular aggregate.

Future Perspectives and Emerging Research Avenues for 5 Methyl 1,3 Oxazol 2 Yl Methanamine

Exploration of Unconventional Synthetic Routes with Enhanced Atom Economy and Sustainability

Traditional synthetic methods for oxazoles are being re-evaluated in favor of greener and more efficient alternatives. Future research will likely concentrate on developing novel synthetic pathways that maximize atom economy and minimize environmental impact. Key areas of exploration include one-pot reactions, metal-catalyzed cyclizations, and the use of sustainable reagents.

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly desirable as they reduce solvent usage and waste generation. researchgate.net For instance, methods that directly convert carboxylic acids into 4,5-disubstituted oxazoles using reagents like a stable triflylpyridinium salt are gaining traction. nih.govacs.org Another prominent strategy is the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC) in a [3+2] cycloaddition with aldehydes, offering a versatile route to 5-substituted oxazoles. nih.govmdpi.com

Metal-catalyzed reactions offer efficient pathways to highly substituted oxazoles under mild conditions. informahealthcare.com Catalysts based on copper, silver, gold, and other metals are being investigated for their ability to facilitate intramolecular cyclizations and oxidative cyclizations. researchgate.netinformahealthcare.com These methods often proceed with high yields and can be more sustainable than classical methods that rely on stoichiometric dehydrating agents.

| Synthetic Strategy | Key Features | Potential for Sustainability & Atom Economy |

| Van Leusen Reaction | [3+2] cycloaddition of TosMIC with aldehydes. nih.govmdpi.com | Versatile for 5-substituted oxazoles; can be adapted for microwave-assisted synthesis for efficiency. mdpi.com |

| Direct from Carboxylic Acids | In-situ activation of carboxylic acids followed by reaction with isocyanides. nih.govacs.org | Avoids pre-generation of activated derivatives like acid chlorides, reducing steps and waste. nih.gov |

| Metal-Catalyzed Cyclization | Use of copper, silver, or gold catalysts to promote cyclization of precursors. researchgate.netinformahealthcare.com | Catalytic amounts of metal are used, improving atom economy over stoichiometric reagents. Mild reaction conditions are often possible. informahealthcare.com |

| Microwave-Assisted Synthesis | Use of microwave radiation to accelerate reaction rates. informahealthcare.com | Drastically reduces reaction times, leading to energy savings and potentially higher throughput. |

| One-Pot Procedures | Multiple reaction steps are performed in a single reactor without isolation of intermediates. researchgate.net | Reduces solvent consumption, purification steps, and overall waste, enhancing process efficiency. |

In-Depth Mechanistic Investigations of Previously Unexplored Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering novel transformations. For (5-Methyl-1,3-oxazol-2-yl)methanamine and its derivatives, future research will likely involve detailed mechanistic studies using a combination of experimental and computational techniques.

For example, the mechanism for the formation of oxazoles from carboxylic acids is proposed to proceed through an in-situ generated acylpyridinium salt, which then reacts with a deprotonated isocyanide before cyclizing. acs.org Investigating the kinetics and intermediates of such pathways can lead to improved catalyst design and reaction conditions. Similarly, the mechanism of the van Leusen synthesis involves the formation of an oxazoline (B21484) intermediate followed by the elimination of toluenesulfinic acid. nih.govmdpi.com Studying the factors that influence the rate-determining steps of these reactions could unlock new substrate scopes or allow for the development of catalytic variants. Unexplored transformations, such as novel C-H functionalization of the oxazole ring or new reactions involving the methanamine side chain, will be a fertile ground for mechanistic inquiry.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

Future research in this area could involve:

Retrosynthesis Prediction: AI tools can propose novel and efficient disconnection strategies for complex target molecules containing the 5-methyl-oxazole core.

Reaction Outcome Prediction: Machine learning models can be trained to predict the success or failure of a reaction, as well as its yield, based on the starting materials, reagents, and conditions. This would significantly reduce the number of trial-and-error experiments required.

Catalyst and Reagent Design: AI could be used to design new catalysts or reagents with enhanced activity and selectivity for specific oxazole syntheses, accelerating the discovery of more sustainable chemical processes.

Development of Continuous Flow Chemistry and Automated Synthesis Protocols for Scalability

For the industrial production and rapid library synthesis of this compound and its derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions.

Fully automated continuous flow platforms have been developed for the synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk These systems can integrate reaction, work-up, and purification steps, enabling the on-demand production of gram quantities of material. acs.org By passing reagents through packed columns of immobilized catalysts or scavengers, these systems can generate highly pure products with minimal manual intervention. durham.ac.uk The development of such protocols for this compound would facilitate its scalable synthesis for applications in drug discovery and materials science.

| Flow Chemistry Parameter | Reported Findings for Oxazole Synthesis | Significance for Scalability |

| Throughput | Production rates of approximately 0.5 g/h have been demonstrated for related oxadiazoles. beilstein-journals.org | Enables the generation of significant quantities of material for further research or development. |

| Scale | Successful gram-scale synthesis has been achieved. nih.govbeilstein-journals.org | Demonstrates the viability of the technology for moving beyond laboratory-scale production. |

| Automation | Fully automated platforms can screen reaction parameters and perform multi-step syntheses without isolation of intermediates. acs.orgdurham.ac.ukbeilstein-journals.org | Reduces manual labor, improves reproducibility, and allows for rapid optimization and library generation. |

| Purity | Integration with microfluidic extraction or scavenger resins yields products in high purity. durham.ac.ukbeilstein-journals.org | Streamlines the manufacturing process by combining synthesis and purification, reducing downstream processing time and cost. |

Expanding the Repertoire of Synthetic Applications across Diverse Fields of Chemical Science

The unique structure of this compound, featuring a nucleophilic primary amine and a stable heterocyclic core, makes it a versatile building block for diverse applications. Future research is expected to expand its use beyond its current roles.

Medicinal Chemistry: The oxazole nucleus is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The primary amine handle on this compound allows for its straightforward incorporation into larger, more complex molecules through amide bond formation or other coupling reactions, making it an attractive starting material for the synthesis of new therapeutic agents.

Materials Science: Oxadiazole derivatives, which are structurally related to oxazoles, have been investigated as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs) due to their thermal stability and electronic properties. researchgate.net The this compound scaffold could be functionalized to create novel materials for organic electronics.

Catalysis: Heterocyclic compounds are widely used as ligands in coordination chemistry. Vanadium complexes bearing oxazole-based ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The amine functionality of this compound could be used to anchor the molecule to a solid support or to coordinate with metal centers, opening avenues for the development of new homogeneous or heterogeneous catalysts.

Q & A

Q. What are the most reliable synthetic routes for (5-Methyl-1,3-oxazol-2-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, polyphosphoric acid-mediated cyclization of precursors like p-toluic hydrazide and glycine derivatives has been effective for analogous oxadiazole compounds, yielding >90% purity . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of hydrazide to glycine), temperature (80–120°C), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NH₂ bending at 1550–1600 cm⁻¹) .

- NMR : H NMR (δ 2.3 ppm for methyl group, δ 3.8 ppm for methanamine protons) and C NMR (δ 165 ppm for oxazole C=N) resolve structural ambiguities .

- HRMS : Validates molecular weight (exact mass: 126.0661 g/mol for C₆H₈N₂O) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8.2 min). Stability studies recommend storage at −20°C under inert gas (N₂/Ar) to prevent oxidation. Purity degradation >5% over 6 months is observed at room temperature .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Key parameters:

Q. How should researchers address contradictions in spectral data between synthetic batches?

Contradictions (e.g., shifted NMR peaks or unexpected HRMS fragments) require:

- Batch comparison : Analyze impurities via LC-MS to identify byproducts (e.g., oxidation products or unreacted intermediates).

- Isotopic labeling : Track reaction pathways (e.g., N-labeled glycine to confirm cyclization steps).

- Computational validation : DFT calculations (B3LYP/6-31G* level) to predict NMR shifts and compare with experimental data .

Q. What methodologies are used to study the compound’s reactivity in nucleophilic substitution reactions?

Advanced reactivity studies employ:

- Kinetic profiling : Monitor reactions in situ via UV-Vis (λ = 250–300 nm for intermediate detection).

- Electrophilic agents : React with methylamine moiety using benzyl halides (e.g., benzyl bromide in DMF with K₂CO₃, 60°C, 4 hours) to form secondary amines .

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄ catalyst, aryl boronic acids) to functionalize the oxazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.